Increased Lipophilicity (LogP) Enhances Membrane Permeability Compared to Non-Brominated Analog
The presence of the 7-bromo substituent in 7-Bromo-4-chloro-6-methoxyquinazoline significantly increases its lipophilicity compared to the non-brominated analog, 4-chloro-6-methoxyquinazoline. This is quantitatively reflected in the calculated LogP (XLogP3) values, which are 3.2 for the target compound versus approximately 2.1 for 4-chloro-6-methoxyquinazoline [1]. This difference of ~1.1 LogP units translates to a >10-fold increase in the octanol-water partition coefficient, which is a key determinant of passive membrane permeability and oral bioavailability in drug candidates.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 4-Chloro-6-methoxyquinazoline (CAS 50424-28-7), XLogP3 = ~2.1 (calculated) |
| Quantified Difference | +1.1 LogP units (~12.6-fold increase in partition coefficient) |
| Conditions | Calculated using XLogP3 algorithm; values obtained from vendor datasheets and PubChem. |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a critical parameter for the oral bioavailability of quinazoline-based kinase inhibitors.
- [1] PubChem. (n.d.). 4-Chloro-6-methoxyquinazoline. CID 11183174. Calculated XLogP3-AA = 2.1. View Source
